N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(22)10-21-7-5-6-8-21/h5-8H,9-10H2,1-4H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXULQOTWXBBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. Its unique structure, featuring a triazine ring with dimethylamino substitutions and a pyrrole moiety, suggests potential biological activity that warrants detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is CHNO. The compound's structure is characterized by:
| Component | Structure | Notable Features |
|---|---|---|
| Triazine Ring | Triazine | Contains dimethylamino groups |
| Pyrrole Moiety | Pyrrole | Contributes to biological activity |
| Acetamide Group | - | Enhances solubility and stability |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine component allows for effective binding to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in:
- Inhibition or Activation of Enzymatic Pathways: The compound may inhibit certain enzymes involved in metabolic processes or activate others that promote cellular functions.
- Cellular Uptake Modulation: Similar compounds have been shown to influence cellular uptake mechanisms, potentially enhancing therapeutic efficacy.
Biological Activity
Research indicates that compounds with similar structures exhibit significant pharmacological properties. For instance:
- Antimicrobial Activity: Preliminary studies suggest that triazine derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.
- Anticancer Potential: Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells through specific signaling pathways.
- Immunomodulatory Effects: The compound may enhance or suppress immune responses, making it a candidate for therapeutic applications in autoimmune diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- A study on a related triazine derivative demonstrated increased monoclonal antibody production in cell cultures while suppressing undesirable galactosylation effects on glycoproteins . This suggests potential applications in biopharmaceuticals.
- Another investigation highlighted the role of pyrrole-containing compounds in enhancing cell-specific productivity during bioprocessing, indicating that modifications to the structure can significantly impact biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Triazine-Acetamide Derivatives
(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (Compound B)
- Structure: Shares the 4-dimethylamino-triazine core but replaces the methyl-pyrrole acetamide group with a styryl substituent at position 6 .
- Synthesis: Prepared via Knoevenagel condensation, characterized by FT-IR (C=C stretch at 1659 cm⁻¹) and NMR .
- Key Differences : The styryl group introduces extended conjugation, altering photophysical properties compared to the target compound’s pyrrole-acetamide side chain.
Triflusulfuron Methyl Ester
Pyrrole-Modified Acetamides
N-[4-[[2-(2,5-Dimethylpyrrol-1-yl)phenyl]methylsulfamoyl]phenyl]acetamide
- Structure : Contains a 2,5-dimethylpyrrole linked via sulfamoyl and phenyl groups .
- Key Differences : The sulfamoyl bridge and aromatic system differ from the target’s direct triazine-pyrrole linkage, impacting solubility and bioactivity.
N-Pyrrolidino Isotonitazene
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electronic Effects: Dimethylamino groups on triazine enhance nucleophilicity, while styryl or pyrrole substituents modulate conjugation and solubility .
- Synthetic Flexibility : The triazine core allows diverse functionalization, as seen in agrochemicals (e.g., triflusulfuron) vs. biomedical intermediates .
Vorbereitungsmethoden
Nucleophilic Substitution on Triazine Precursors
The most common synthesis pathway involves functionalizing a preformed 1,3,5-triazine core. The starting material, 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine, undergoes nucleophilic substitution at the C2 position. Chlorination of this intermediate using phosphoryl chloride ($$ \text{POCl}_3 $$) yields 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, which is subsequently reacted with a methylamine derivative to introduce the methylene bridge.
Key Reaction Steps
- Chlorination :
$$ \text{4,6-Bis(dimethylamino)-1,3,5-triazin-2-amine} + \text{POCl}_3 \rightarrow \text{2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine} $$
Conditions: Reflux in anhydrous dichloromethane at 60°C for 6 hours.
Methylene Bridge Formation :
The chlorinated intermediate reacts with methylamine in the presence of a base such as triethylamine ($$ \text{Et}_3\text{N} $$) to form the methylene-linked triazine derivative.Amidation :
The final step involves coupling 2-(1H-pyrrol-1-yl)acetic acid to the methylene-linked triazine using carbodiimide-based coupling agents such as HBTU ($$ O $$-benzotriazole-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Direct Functionalization via Mitsunobu Reaction
An alternative method employs the Mitsunobu reaction to attach the pyrrole-acetamide moiety to the triazine core. This one-pot approach avoids intermediate isolation, improving overall yield.
Reaction Scheme
$$ \text{2-Hydroxy-4,6-bis(dimethylamino)-1,3,5-triazine} + \text{2-(1H-pyrrol-1-yl)ethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide} $$
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine ($$ \text{PPh}_3 $$)
- Temperature: 0°C to room temperature, 12 hours.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like $$ \text{N,N} $$-dimethylformamide (DMF) or acetonitrile enhance nucleophilicity in amidation steps, while chloroform is preferred for Mitsunobu reactions.
Table 1: Solvent Effects on Amidation Yield
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| DMF | HBTU/DIPEA | 78 | |
| Acetonitrile | EDCI/HOBt | 65 | |
| Chloroform | HBTU/DIPEA | 61.9 |
Temperature and Reaction Time
Elevated temperatures (40–60°C) reduce reaction times but may promote side reactions. For instance, amidation at 40°C for 4 hours achieves 78% yield in DMF, whereas prolonged heating (>8 hours) decreases yield due to triazine ring degradation.
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
- $$ ^1\text{H} $$-NMR (DMSO-$$ d_6 $$) : Signals at δ 2.23 (s, 6H, N(CH$$ _3 $$)$$ _2 $$), δ 3.16 (t, 2H, CH$$ _2 $$), δ 6.95 (m, 2H, pyrrole-H).
- $$ ^{13}\text{C} $$-NMR : Peaks at 158.9 ppm (triazine C2), 167.2 ppm (amide carbonyl).
Mass Spectrometry (MS) :
- ESI-MS: $$ m/z $$ 304.3 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{14}\text{H}{21}\text{N}_7\text{O} $$.
Comparative Analysis of Synthesis Methods
Table 2: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 3 | 62 | 98 |
| Mitsunobu Reaction | 1 | 71 | 95 |
The Mitsunobu route offers higher efficiency but requires stringent anhydrous conditions. Conversely, the stepwise nucleophilic substitution allows better intermediate purification.
Industrial-Scale Synthesis Considerations
Scaling up the Mitsunobu reaction poses challenges due to the cost of DIAD and triphenylphosphine. A hybrid approach using continuous flow chemistry for the amidation step reduces reagent waste and improves throughput.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
